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molecular formula C9H10O B1216372 2-(2-Methylphenyl)oxirane CAS No. 2783-26-8

2-(2-Methylphenyl)oxirane

Cat. No. B1216372
M. Wt: 134.17 g/mol
InChI Key: AUFMIJGTPFQWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04206210

Procedure details

Sodium hydride (57%) (4.84 g., 0.115 mole) previously washed with hexane was stirred with dry dimethylsulfoxide (70 ml) at 65°-70° for 2 hours under argon. The mixture was diluted with dry THF (70 ml), cooled to -5° and trimethylsulfonium iodide (23.5 g, 0.115 mole) in 100 ml of dry DMSO was added over a period of 3 minutes. After stirring for one minute o-tolualdehyde (11.5 g, 0.0926 mole) was added at a moderate rate while keeping the reaction mixture at 0° to -5°. The mixture was stirred at 0° for 5 minutes and at room temperature for 1 hour, diluted with 500 ml of ice water and extracted three times with ether. The ether solution was washed with saturated sodium chloride, dried with sodium sulfate and evaporated to an oil which was distilled under reduced pressure (~0.25-0.50 mm) to give 10.25 g (83 %) of o-methylstyrene oxide as a clear liquid (b.p. 35°-38°).
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I-].[CH3:4][S+](C)C.[C:8]1([CH3:16])[C:9]([CH:14]=[O:15])=[CH:10][CH:11]=[CH:12][CH:13]=1>CCCCCC.C1COCC1.CS(C)=O>[CH3:16][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH:14]1[O:15][CH2:4]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
4.84 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
23.5 g
Type
reactant
Smiles
[I-].C[S+](C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
11.5 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C=O)C
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
ice water
Quantity
500 mL
Type
solvent
Smiles
Step Six
Name
Quantity
70 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° for 5 minutes and at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -5°
ADDITION
Type
ADDITION
Details
was added at a moderate rate
CUSTOM
Type
CUSTOM
Details
at 0° to -5°
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
WASH
Type
WASH
Details
The ether solution was washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure (~0.25-0.50 mm)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C2CO2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.25 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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